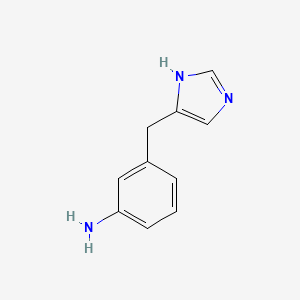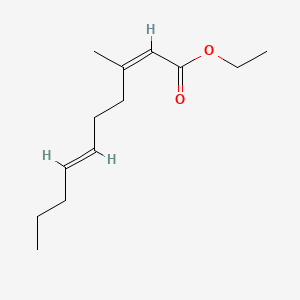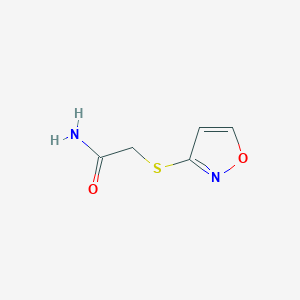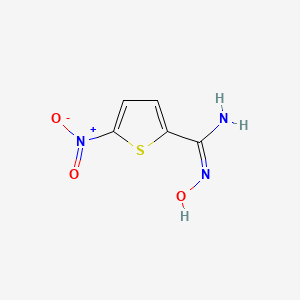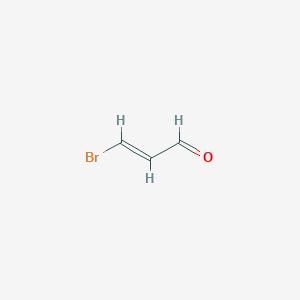
(E)-3-Bromoacrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Bromoacrylaldehyde is an organic compound characterized by the presence of a bromine atom attached to the third carbon of an acrylaldehyde structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Bromoacrylaldehyde typically involves the bromination of acrylaldehyde. One common method is the addition of bromine to acrylaldehyde in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective formation of the (E)-isomer.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3-Bromoacrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-bromoacrylic acid.
Reduction: Formation of 3-bromoallyl alcohol.
Substitution: Formation of various substituted acrylaldehyde derivatives.
Applications De Recherche Scientifique
(E)-3-Bromoacrylaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-3-Bromoacrylaldehyde involves its interaction with various molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
(E)-3-Bromoacrylaldehyde can be compared with other similar compounds such as:
3-Bromoacrylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Bromoallyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
3-Chloroacrylaldehyde: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: The presence of the bromine atom and the specific configuration of the (E)-isomer confer unique reactivity and properties to this compound, distinguishing it from its analogs.
Propriétés
Formule moléculaire |
C3H3BrO |
|---|---|
Poids moléculaire |
134.96 g/mol |
Nom IUPAC |
(E)-3-bromoprop-2-enal |
InChI |
InChI=1S/C3H3BrO/c4-2-1-3-5/h1-3H/b2-1+ |
Clé InChI |
DYKZSUCEYQFDRC-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/Br)\C=O |
SMILES canonique |
C(=CBr)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


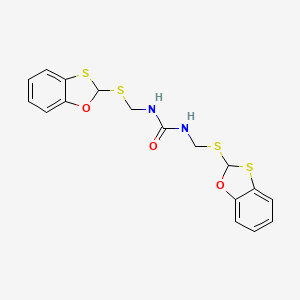
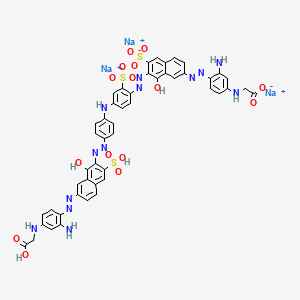
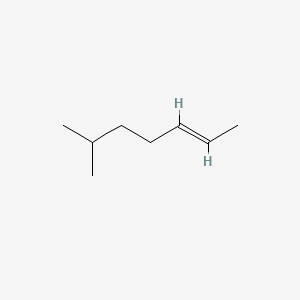

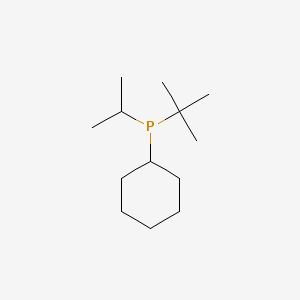

![Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B13803394.png)
![(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)

![(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13803411.png)
